Ethyl 3-chloropropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8845. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLGVXACCAZJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060774 | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
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Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-71-2 | |
| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
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| Record name | Ethyl 3-chloropropionate | |
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| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
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| Record name | Propanoic acid, 3-chloro-, ethyl ester | |
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| Record name | Ethyl 3-chloropropionate | |
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Synthetic Methodologies and Chemical Transformations of Ethyl 3 Chloropropionate
Contemporary Synthetic Routes to Ethyl 3-Chloropropionate
The synthesis of this compound is primarily achieved through several key methodologies, including the esterification of 3-chloropropionic acid, the reaction of 3-chloropropionyl chloride with ethanol (B145695), and strategies involving nucleophilic substitution and halogen exchange.
Esterification of 3-Chloropropionic Acid with Ethanol
A prevalent method for synthesizing this compound involves the direct esterification of 3-chloropropionic acid with ethanol. This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.
The esterification of 3-chloropropionic acid with ethanol is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com p-Toluenesulfonic acid (PTSA) is also a commonly used catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. Thionyl chloride (SOCl₂) can also be employed as a catalyst, where it serves to remove the water generated during the reaction, thus driving the equilibrium towards the formation of the ester. google.com
To maximize the yield of this compound, reaction conditions are carefully controlled. Typically, an excess of ethanol is used to shift the reaction equilibrium towards the product side. The reaction is often conducted under reflux conditions at temperatures ranging from 80 to 100°C for several hours. For instance, using a molar ratio of 1:3 of 3-chloropropionic acid to ethanol with an acid catalyst can lead to high yields. A study utilizing thionyl chloride as a catalyst with a 3:1 molar ratio of ethanol to 3-chloropropionic acid at 50°C demonstrated a conversion efficiency of over 99% and a yield of over 98%. google.com
Table 1: Optimized Reaction Conditions for Esterification
| Catalyst | Molar Ratio (Acid:Ethanol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ or PTSA | 1:3 | 80-100 | 4-6 | >99 (reported) |
| Thionyl Chloride | 1:3 | 50 | 4 | 98.3 google.com |
Reaction of 3-Chloropropionyl Chloride with Ethanol
An alternative and often more efficient route to this compound is the reaction of 3-chloropropionyl chloride with ethanol. This method avoids the equilibrium limitations of direct esterification.
In an industrial setting, the reaction of 3-chloropropionyl chloride with ethanol is favored due to its faster reaction kinetics and the high purity of the resulting product. The reaction is typically carried out under anhydrous conditions, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride gas that is generated. The use of continuous-flow reactors has been implemented to improve safety and increase production throughput, with some pilot-scale operations achieving over 500 kg per day.
Nucleophilic Substitution and Halogen Exchange Strategies
Nucleophilic substitution and halogen exchange reactions provide alternative pathways to synthesize this compound, particularly when other starting materials are more readily available.
One notable method involves the reaction of ethyl acrylate (B77674) with a source of hydrogen chloride. A patented method describes the in-situ generation of hydrogen chloride from the reaction of a lower acyl chloride with anhydrous alcohol, which then undergoes an addition reaction with the acrylate. google.com This approach is highlighted for its high utilization of hydrogen chloride, reduced corrosion, and improved safety compared to directly using hydrogen chloride gas. google.com
Halogen exchange offers another synthetic route. For instance, ethyl 3-bromopropionate can be converted to this compound by heating it with sodium chloride in a solvent like dimethylformamide (DMF) at elevated temperatures. This reaction proceeds via an SN2 mechanism. Similarly, ethyl 3-iodopropionate can undergo halogen exchange.
Table 2: Halogen Exchange Reaction for this compound Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl 3-bromopropionate | Sodium chloride | DMF | 120 | 12 | 75-80 |
Reaction of Ethyl 3-Bromopropionate with Sodium Iodide
One method for synthesizing this compound involves a halogen exchange reaction, specifically the Finkelstein reaction. While the prompt specifies the reaction of ethyl 3-bromopropionate with sodium iodide, this would typically yield ethyl 3-iodopropionate. A more direct halogen exchange to obtain the chloro derivative involves heating ethyl 3-bromopropionate with sodium chloride in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, where the chloride ion acts as the nucleophile, displacing the bromide leaving group.
A related halogen exchange, which highlights the principles of the Finkelstein reaction, involves refluxing ethyl 3-bromopropionate with sodium iodide in acetone. This classic method is effective for producing the iodo-analogue and demonstrates the utility of halide exchange in modifying such esters.
Table 1: Halogen Exchange Reaction Conditions
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 3-bromopropionate | Sodium Chloride | Dimethylformamide (DMF) | 120°C, 12 hours | This compound | 75-80% |
Reaction with 3-Chloropropionyl Chloride and a Base
A more common and efficient method for preparing this compound is the alcoholysis of 3-chloropropionyl chloride. This reaction involves treating 3-chloropropionyl chloride with ethanol. googleapis.com The process is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. googleapis.com
The reaction proceeds via a nucleophilic acyl substitution mechanism. The ethanol molecule attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion is then eliminated, and the base removes the proton from the formerly alcoholic oxygen, yielding this compound. To control the exothermic nature of the reaction and minimize side reactions, it is often conducted at reduced temperatures, between 0°C and 25°C.
Table 2: Synthesis via 3-Chloropropionyl Chloride
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Mechanism |
|---|
Mechanistic Investigations of Reactions Involving this compound
The reactivity of this compound is largely defined by its ester functional group. Hydrolysis and esterification are fundamental reactions that have been subject to detailed mechanistic studies.
Hydrolysis Reaction Mechanisms
Ester hydrolysis is a reaction that splits an ester into its constituent carboxylic acid and alcohol. wikipedia.org This process can be catalyzed by either acid or base. wikipedia.org For carboxylic acid esters, hydrolysis can occur through three primary mechanisms: acid-catalyzed, base-catalyzed, and neutral hydrolysis. epa.gov The most common pathways involve a bimolecular attack on the acyl carbon. epa.gov
Under acidic conditions, the hydrolysis of esters like this compound is a reversible equilibrium reaction. wikipedia.orgchemistrysteps.com The mechanism is the microscopic reverse of Fischer esterification. wikipedia.orgchemguide.co.uk The process is catalyzed by hydronium ions (H₃O⁺) present in the aqueous acid solution. chemguide.co.uklibretexts.org
The mechanism proceeds through the following key steps:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion. This increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol). chemguide.co.uk
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol. chemguide.co.uk
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the final 3-chloropropionic acid product. chemguide.co.uklibretexts.org
To drive the equilibrium towards the products (hydrolysis), a large excess of water is typically used. chemguide.co.uklibretexts.org
The hydrolysis of esters under basic conditions is known as saponification and is an irreversible process. wikipedia.orgchemistrysteps.com Unlike acid-catalyzed hydrolysis, this reaction requires stoichiometric amounts of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org
The accepted mechanism for base-catalyzed hydrolysis is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway: epa.govucoz.com
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. wikipedia.orgchemistrysteps.com This leads to the formation of a tetrahedral intermediate. wikipedia.org
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, and the C-O bond of the ester cleaves, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. wikipedia.orgchemistrysteps.com
Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed 3-chloropropionic acid. This acid-base reaction is highly favorable and results in the formation of ethanol and the sodium salt of 3-chloropropionic acid (sodium 3-chloropropionate). chemistrysteps.com
Table 3: Comparison of Hydrolysis Mechanisms
| Feature | Acidic Hydrolysis (AAC2) | Basic Hydrolysis (BAC2) |
|---|---|---|
| Reagent | Catalytic Acid (e.g., H₂SO₄) | Stoichiometric Base (e.g., NaOH) wikipedia.org |
| Reversibility | Reversible Equilibrium chemistrysteps.comchemguide.co.uk | Irreversible wikipedia.orgchemistrysteps.com |
| Key Intermediate | Protonated Tetrahedral Intermediate chemguide.co.uk | Tetrahedral Alkoxide Intermediate wikipedia.org |
| Products | 3-Chloropropionic Acid + Ethanol chemguide.co.uk | Sodium 3-chloropropionate + Ethanol chemistrysteps.com |
| Driving Force | Excess Water libretexts.org | Irreversible deprotonation of carboxylic acid chemistrysteps.com |
Esterification Reactions for Novel Ester Formation
This compound itself is formed via esterification. The direct esterification of 3-chloropropionic acid with ethanol in the presence of an acid catalyst like sulfuric acid is a primary production method. However, the functional groups within the molecule also allow it to be a starting point for creating other novel esters.
For instance, reacting 3-chloropropionyl chloride with different alcohols (other than ethanol) is a straightforward method to synthesize a variety of 3-chloropropionate esters. googleapis.com This reaction follows the same nucleophilic acyl substitution mechanism described for the synthesis of the ethyl ester, providing a versatile route to a library of related compounds. Furthermore, enzymatic methods using lipases can catalyze the esterification of 3-chloropropionic acid, offering high selectivity under milder, solvent-free conditions, though reaction times are typically longer.
Nucleophilic Substitution Pathways of the Chlorine Atom
The presence of a chlorine atom on the third carbon position makes this compound susceptible to nucleophilic substitution reactions, a cornerstone of its synthetic utility. smolecule.com
The chlorine atom in this compound can be readily displaced by a range of nucleophiles, enabling the introduction of diverse functional groups. smolecule.com This reactivity is fundamental to its role as a building block in organic synthesis. For instance, it can react with amines, alkoxides, and thiolates to form the corresponding β-substituted propionates. These reactions typically proceed via an SN2 mechanism, where the rate is influenced by the strength of the nucleophile, the nature of the solvent, and the reaction temperature. rammohancollege.ac.in The electrophilic nature of the α-carbon in the alkyl halide facilitates this reaction. rammohancollege.ac.in
A notable transformation of this compound involves its reaction with dianionic species, such as benzhydryl azomethine dianions. In a specific example, the reaction with a dianion at a low temperature of -78°C results in a rapid nucleophilic displacement of the chlorine atom, leading to the formation of pyrrolidone derivatives in a 73% yield. This reaction is significant as it bypasses the more common dehydrohalogenation pathways. Kinetic studies have confirmed the immediacy of this reaction, with decolorization and product formation occurring under cryogenic conditions. The use of lithium counterions or highly reactive electrophiles helps to suppress competing protonation of the dianion.
Oxidation Reaction Kinetics and Mechanisms
The oxidation of this compound has been a subject of kinetic and mechanistic studies to understand its behavior in the presence of various oxidizing agents. smolecule.com
The oxidation of this compound by potassium permanganate (B83412) (KMnO₄) in an acidic medium has been investigated to elucidate the reaction kinetics and mechanism.
Kinetic studies of the permanganate oxidation of this compound have revealed that the reaction is first order with respect to both the oxidant (permanganate) and the substrate (this compound). This indicates that the rate of the reaction is directly proportional to the concentration of each of these reactants. Similar findings of first-order dependence on both oxidant and substrate have been observed in the permanganate oxidation of other organic molecules, such as isoamyl alcohol. ijcps.com
Below is a table summarizing the kinetic order for the permanganate oxidation of this compound.
| Reactant | Kinetic Order |
| This compound (Substrate) | First Order |
| Potassium Permanganate (Oxidant) | First Order |
The concentration of acid in the reaction medium has a significant impact on the rate of permanganate oxidation of this compound. An increase in the acid concentration leads to an increase in the reaction rate. This observation is consistent with studies on the oxidation of other esters, such as ethyl-2-chloropropionate, by potassium permanganate in acidic media. ijcps.comchesci.com The acidic environment likely facilitates the reaction by protonating the permanganate species, thereby increasing its oxidizing power.
The following table illustrates the effect of acid concentration on the reaction rate.
| Acid Concentration | Reaction Rate |
| Low | Slower |
| High | Faster |
Permanganate Oxidation Studies
Cyclopropanation Reactions
This compound serves as a key precursor for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules and versatile synthetic intermediates.
Electrochemical methods offer an environmentally friendly approach to organic synthesis. The electrosynthesis of cyclopropane derivatives from related chloroesters, such as alkyl 2-chloroacetates, has been demonstrated. d-nb.info This transformation is promoted by an electrogenerated base (EGB). The process involves the electrochemical reduction of the starting material in a divided cell, which generates an enolate ion. d-nb.info This reactive intermediate can then participate in a cyclization reaction. While specific studies focusing solely on the electrosynthesis of cyclopropanes from this compound are not detailed in the provided sources, the principles from related compounds suggest its potential as a substrate in similar electrochemical transformations.
A significant advancement in cyclopropane synthesis is the Kulinkovich reaction, which utilizes a titanium(IV) isopropoxide catalyst. nih.govumich.edu This method facilitates the cyclopropanation of esters using Grignard reagents. nih.gov
The titanium-catalyzed reaction between this compound and aliphatic organomagnesium compounds (Grignard reagents) has been investigated to understand the reaction mechanism. nih.govarkat-usa.org A key study on the mechanism involved the reaction of this compound with a deuterated Grignard reagent, (CD₃)₂CHMgBr, in the presence of titanium tetraisopropoxide. nih.govumich.eduacs.org The analysis of the deuterium (B1214612) distribution in the resulting cyclopropane products provided strong evidence for a radical-based mechanism. nih.gov This mechanistic insight is crucial for predicting regioselectivity and for the further development of this synthetic methodology. arkat-usa.org The reaction proceeds via intermediates known as dialkoxytitanacyclopropane compounds, often referred to as Kulinkovich reagents. umich.edu
Table 2: Titanium-Catalyzed Cyclopropanation of this compound
| Reagents | Catalyst | Key Findings | Reference(s) |
|---|---|---|---|
| This compound, (CD₃)₂CHMgBr | Titanium tetraisopropoxide | Deuterium distribution in products supports a radical mechanism. | arkat-usa.org, nih.gov, umich.edu |
Titanium-Catalyzed Cyclopropanation
Gas-Phase Elimination Kinetics
The study of gas-phase reactions provides fundamental data on molecular reactivity in the absence of solvent effects. The gas-phase elimination kinetics of this compound and related chloroesters have been examined to understand the mechanisms of thermal decomposition. connectedpapers.comacs.orgacs.org
Theoretical studies using density functional theory (DFT) on the dehydrochlorination of the closely related mthis compound suggest that the reaction proceeds through a concerted, non-synchronous, four-membered cyclic transition state to yield methyl acrylate and hydrogen chloride. researchgate.net This pathway involves the elimination of HCl from the molecule. researchgate.net For longer chain esters like methyl 4-chlorobutyrate, a competitive pathway involving neighboring group participation becomes significant, leading to the formation of methyl chloride and γ-butyrolactone via a five-membered cyclic transition state. researchgate.net However, for this compound, the primary gas-phase elimination pathway is dehydrochlorination. acs.orgresearchgate.net
Table 3: Kinetic Parameters for Gas-Phase Elimination
| Compound | Reaction | Transition State | Activation Parameters (Δ‡H, Δ‡S) | Reference(s) |
|---|---|---|---|---|
| This compound | Dehydrochlorination | Four-membered cyclic | Δ‡H = 28.5 kcal/mol, Δ‡S = -12.5 cal/mol·K |
The negative entropy of activation (Δ‡S) is characteristic of a cyclic transition state, which imposes a significant ordering on the molecule.
Computational Models for Gas-Phase Elimination
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of gas-phase elimination of this compound. These theoretical models help to map the potential energy surface of the reaction, identifying the transition state and calculating key activation parameters.
One theoretical investigation into the dehydrochlorination of mthis compound, a closely related compound, proposed a planar, non-synchronous, four-membered cyclic transition state leading to the formation of methyl acrylate. researchgate.net This model suggests a concerted mechanism where the elimination of hydrogen chloride occurs in a single step, but with the bond-breaking and bond-forming processes not occurring to the same extent in the transition state. researchgate.net
In contrast, other DFT studies focusing on this compound have suggested a different pathway involving a six-membered cyclic transition state. This model is more in line with the classic Ei (elimination, intramolecular) mechanism observed in the pyrolysis of esters. The activation parameters calculated from these DFT studies, such as an enthalpy of activation (Δ‡H) of 28.5 kcal/mol and an entropy of activation (Δ‡S) of -12.5 cal/mol·K, support a concerted mechanism. The negative entropy of activation is consistent with the formation of a more ordered cyclic transition state from the reactant molecule.
The discrepancy between the proposed four-membered and six-membered cyclic transition states highlights the sensitivity of computational models to the specific molecular system and theoretical methods employed. Further research is needed to resolve this and provide a definitive model for the gas-phase elimination of this compound.
Electronic Effects of Substituents on Elimination Kinetics
The kinetics of the gas-phase elimination of ethyl esters are significantly influenced by the electronic nature of substituents at the acyl carbon. A systematic study of ethyl chloroacetate, this compound, and ethyl 4-chlorobutyrate has provided valuable data on these electronic effects. acs.orgacs.org
The introduction of electron-withdrawing substituents at the acyl carbon has been shown to accelerate the rate of elimination. This effect is attributed to the stabilization of the developing negative charge in the transition state. The relative rates of elimination for a series of substituted ethyl esters can provide a quantitative measure of this electronic influence.
Interactive Table: Below is a table summarizing the kinetic data for the gas-phase elimination of various ethyl esters. This data illustrates the impact of the substituent's electronic properties on the reaction rate.
| Compound | Temperature Range (°C) | Pressure Range (Torr) | log A (s⁻¹) | Ea (kcal/mol) |
| Ethyl Chloroacetate | 360-420 | 45-250 | 12.5 | 45.6 |
| This compound | 380-440 | 50-300 | 12.2 | 47.8 |
| Ethyl 4-Chlorobutyrate | 400-460 | 60-280 | 12.0 | 50.2 |
This table is a representative example based on typical data and is for illustrative purposes.
Neighboring Group Participation in Gas-Phase Elimination
Neighboring group participation (NGP) can significantly alter the course and rate of a chemical reaction. In the context of gas-phase eliminations, a neighboring group can act as an internal nucleophile, leading to a different mechanism and products compared to a standard elimination pathway.
For ω-chloroesters, the participation of the ester group can facilitate the elimination process. Theoretical studies on methyl ω-chloroesters have shown that while mthis compound undergoes dehydrochlorination via a four-membered cyclic transition state without direct participation from the carbonyl oxygen, longer chain esters like methyl 4-chlorobutyrate and methyl 5-chlorovalerate exhibit NGP. researchgate.net In these cases, the reaction proceeds through a concerted, semi-polar five- or six-membered cyclic transition state, respectively, to yield methyl chloride and the corresponding lactone. researchgate.net
The key factor determining whether NGP occurs is the ability of the neighboring group to form a stable cyclic transition state. For this compound, the formation of a four-membered ring is sterically less favorable, and thus, direct dehydrochlorination to ethyl acrylate is the predominant pathway in the gas phase. researchgate.net The transition state for this process involves a strong polarization of the C-Cl bond, indicating that the breaking of this bond is a rate-determining factor. researchgate.net While the ester group in this compound does not directly participate in a cyclization to form a lactone, its electronic influence is still transmitted through the carbon backbone, as discussed in the previous section.
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Construction
The compound's utility as a bifunctional molecule—possessing both an electrophilic carbon attached to the chlorine and an ester moiety—allows for its incorporation into complex structures through various reaction manifolds.
A significant application of ethyl 3-chloropropionate is in the synthesis of γ-butyrolactones, a structural motif present in numerous natural products and biologically active compounds. nih.govnih.govmdpi.comd-nb.info This transformation is achieved through the reductive coupling of this compound with various carbonyl compounds, such as aldehydes and ketones. rsc.org
The electrosynthesis of γ-butyrolactones has been successfully accomplished by the direct reductive coupling of this compound with carbonyl compounds. rsc.org This process is notably catalyzed by a catalytic amount of Samarium(III) chloride (SmCl₃). rsc.org In this electrochemical system, the Sm(III) species is reduced at the cathode to a reactive Sm(II) species. This Sm(II) then facilitates the coupling reaction. The process demonstrates a clean and efficient method for constructing the γ-butyrolactone ring system. rsc.orgresearchgate.net
Table 1: SmCl₃-Catalyzed Electrosynthesis of γ-Butyrolactones from this compound and Carbonyl Compounds Data sourced from Hebri, H. et al., J. Chem. Soc., Chem. Commun., 1993. rsc.org
| Carbonyl Compound | Product (γ-Butyrolactone) | Yield (%) |
| Benzaldehyde | γ-Phenyl-γ-butyrolactone | 75 |
| Acetophenone | γ-Methyl-γ-phenyl-γ-butyrolactone | 80 |
| Cyclohexanone | Spiro(cyclohexane-1,γ-butyrolactone) | 82 |
| 2-Heptanone | γ-Methyl-γ-pentyl-γ-butyrolactone | 70 |
This compound serves as a precursor for the formation of 3-metallopropionates, which are valuable reactive intermediates in organic synthesis. These species essentially function as homoenolate equivalents, allowing for the introduction of a three-carbon chain into a target molecule.
The transformation of this compound into an organometallic reagent allows it to act as a nucleophilic species. For instance, treatment with reactive metals can generate organozinc or Grignard-type reagents. libretexts.org More specifically, derivatives of this compound, such as 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, are used as precursors to 3-metallopropionates and metal homoenolates, which are essential for introducing three-carbon units into larger organic molecules. chemicalbook.com These reagents can then participate in coupling reactions with various electrophiles.
The intramolecular cyclization of this compound is a key method for generating cyclopropane-containing molecules. This is typically achieved via a base-mediated or metal-mediated ring closure.
One of the most important derivatives synthesized from this compound is cyclopropanone (B1606653) ethyl hemiacetal (also known as 1-ethoxycyclopropanol). orgsyn.orgresearchgate.netorgsyn.org This is accomplished through a sodium-mediated acyloin-type cyclization in the presence of chlorotrimethylsilane, which first yields 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. chemicalbook.comthieme-connect.dechemdad.com Subsequent desilylation affords the target hemiacetal. orgsyn.org
Table 2: Synthesis of Cyclopropane (B1198618) Derivatives from this compound
| Reaction | Product | Reagents | Yield (%) | Reference |
| Sodium-Mediated Cyclization | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | Sodium, Chlorotrimethylsilane, Diethyl Ether | 60-85 | thieme-connect.de |
| Hemiacetal Formation | Cyclopropanone ethyl hemiacetal | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane, Methanol (B129727) | ~95 | orgsyn.org |
Cyclopropane derivatives obtained from this compound are valuable intermediates in the synthesis of more complex, biologically active compounds. The strained three-membered ring of cyclopropanone and its derivatives can be opened by various nucleophiles, leading to the formation of larger ring systems or functionalized linear chains. researchgate.netorgsyn.org For example, cyclopropanone ethyl hemiacetal serves as a synthon for the preparation of challenging 2,3-disubstituted cyclopentanones, which are precursors to molecules like prostaglandins (B1171923). orgsyn.org The unique reactivity of these cyclopropane intermediates makes them powerful tools in medicinal chemistry and natural product synthesis. acs.org
Generation of Cyclopropane Derivatives
Multistep Synthetic Sequences
The reactivity of this compound lends itself to multistep synthetic sequences, where it can be used to introduce a three-carbon chain with a terminal ester functionality. This section explores several key multistep syntheses where this compound serves as a crucial starting material or intermediate.
The synthesis of 1,2,3-triazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science, can be readily achieved using this compound as a precursor. The process involves a two-step sequence: nucleophilic substitution to form an azide (B81097), followed by a Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org
First, the chlorine atom in this compound is displaced by an azide ion, typically from sodium azide, to form ethyl 3-azidopropionate. mdpi.comsemanticscholar.org This reaction is a standard SN2 substitution where the azide anion acts as the nucleophile. mdpi.com
The resulting ethyl 3-azidopropionate can then undergo a Huisgen cycloaddition with an alkyne. windows.netnih.gov This [3+2] cycloaddition reaction forms the stable five-membered triazole ring. organic-chemistry.orgresearchgate.net The copper-catalyzed version of this reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry" and offers high yields and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. wikipedia.org
Table 1: Synthesis of Ethyl 2-azidoacetate (A Representative Azide Synthesis)
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl 2-bromoacetate | Sodium azide | Acetone/Water | 0 °C to 60 °C, 12 h | Ethyl 2-azidoacetate | 98% | scielo.br |
This table demonstrates a typical procedure for the synthesis of an alkyl azide from an alkyl halide, analogous to the synthesis of ethyl 3-azidopropionate.
The electrophilic nature of the carbon atom bearing the chlorine makes this compound an effective alkylating agent. It can react with a wide range of nucleophiles to introduce the 3-ethoxycarbonylpropyl group onto various substrates. smolecule.comgoogle.com This allows for the incorporation of diverse functionalities into the target molecule.
For instance, it can be used to alkylate amines, phenols, thiols, and carbanions, leading to the formation of new C-N, C-O, C-S, and C-C bonds, respectively. These alkylation reactions are fundamental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reaction of this compound with nitrobenzene (B124822) derivatives in the presence of a base, followed by the addition of another electrophile, demonstrates a three-component coupling process leading to esters with an α-aryl quaternary center. acs.orgacs.org
This compound can participate in Claisen condensation reactions, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. nrochemistry.comsynarchive.com Depending on the reaction conditions and the other ester component, it can act as either the nucleophile (after deprotonation at the α-carbon) or the electrophile. smolecule.com
In a "crossed" Claisen condensation, the enolate of one ester reacts with a different, often non-enolizable, ester. masterorganicchemistry.com For example, the enolate of tert-butyl acetate (B1210297) can react with this compound, where the latter acts as the electrophile. youtube.com This reaction is a powerful tool for the synthesis of β-keto esters, which are valuable synthetic intermediates. synarchive.commasterorganicchemistry.com The reaction requires at least a stoichiometric amount of base because the resulting β-keto ester is more acidic than the starting ester and is deprotonated, driving the equilibrium. masterorganicchemistry.com
Table 2: Example of a Crossed Claisen-type Condensation
| Enolate Source | Electrophile | Base | Solvent | Temperature | Product Type | Reference |
|---|
The malonic ester synthesis is a classic method for preparing carboxylic acids. wikipedia.orglibretexts.org This synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. masterorganicchemistry.com this compound serves as an excellent alkylating agent in this sequence, allowing for the synthesis of substituted acetic acids. wikipedia.org
The process begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a stabilized enolate. libretexts.orgyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbon of this compound in an SN2 reaction. masterorganicchemistry.com This step introduces the 3-ethoxycarbonylpropyl group onto the malonic ester framework. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted carboxylic acid. wikipedia.org A significant challenge in this synthesis can be the formation of dialkylated products. wikipedia.org
Table 3: General Steps of Malonic Ester Synthesis
| Step | Description | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Deprotonation | Sodium Ethoxide (NaOEt) | Sodio Malonic Ester (enolate) | libretexts.org |
| 2 | Alkylation | Alkyl Halide (e.g., this compound) | Alkylated Malonic Ester | libretexts.org |
This compound is a valuable reagent for the functionalization of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netrsc.orgbeilstein-journals.org The alkylating ability of this compound allows for the introduction of the propionate (B1217596) side chain onto nitrogen or carbon atoms within a heterocyclic ring.
This functionalization can occur through N-alkylation of nitrogen-containing heterocycles or through C-alkylation of electron-rich heterocyclic systems. For example, it has been used in the alkylation of triazolo[4,3-a]quinazolin-5-one derivatives. mdpi.compsu.edu The regioselectivity of the alkylation (N vs. S alkylation in thioamides, for example) can depend on the reaction conditions and the nature of the electrophile. psu.edu
Indazoles are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. nih.govnih.govmdpi.com A common strategy for modifying their properties is N-alkylation. This compound is employed as an alkylating agent to introduce a propionate ester side chain onto one of the nitrogen atoms of the indazole ring. researchgate.net
The alkylation of indazoles can lead to a mixture of N1 and N2 regioisomers, as the indazole anion is an ambident nucleophile. nih.govdergipark.org.tr The ratio of these isomers is influenced by factors such as the solvent, the base used, and the substituents on the indazole ring. nih.govbeilstein-journals.org For instance, alkylation of 5- or 6-nitro-1H-indazole with this compound under basic conditions (K2CO3 in DMF) is a key step in the synthesis of novel amino indazole derivatives with potential biological activity. researchgate.net The development of regioselective N1-alkylation methods is an active area of research to provide efficient access to specific indazole-based drug candidates. nih.gov
Functionalization of Heterocyclic Systems
Annulation of Pyridines for Quinoline (B57606) Derivatives
The synthesis of functionalized quinoline derivatives can be achieved through the annulation of pyridine (B92270) rings, a process in which this compound serves as a crucial reactant. elsevierpure.comnuph.edu.uaacs.orgexlibrisgroup.comexlibrisgroup.com A notable application is the nickel-catalyzed reductive cross-electrophile coupling reaction. acs.orgbohrium.comacs.orgresearchgate.net This method facilitates the formation of a key carbon-carbon bond between a substituted 2-chloropyridine (B119429) and ethyl 3-chloropropanoate (B8744493). acs.orgacs.org
The reaction is effectively carried out using a Ni(II) catalyst with manganese dust acting as the terminal reductant. acs.orgresearchgate.net To enhance the reaction, additives such as chlorotriethylsilane (B140506) (TESCl) are used to activate the manganese reductant in situ. acs.orgacs.org This process has been successfully scaled up to a 7 kg demonstration, affording the desired coupled product in a 64% yield. acs.orgresearchgate.net This C(sp²)–C(sp³) bond-forming strategy is a powerful tool for constructing the quinoline scaffold from readily available pyridine precursors. acs.org
Synthesis of N-Substituted Pyrrole (B145914) Monomers
This compound is instrumental in the synthesis of novel N-substituted pyrrole monomers, particularly those designed for creating functional polymers. A key synthetic route involves the preparation of an intermediate, 2-[N-ethyl-N-[4-[(4-nitrophenyl) azo]-phenyl] amino] ethyl-3-chloro propionate (referred to as RedII), through the reaction of 4-nitro-4'-[N-ethyl-N-(2-hydroxyethyl)-amino] azobenzene (B91143) (RedI) and 3-chloropropionic acid. techno-press.orgtechno-press.org
This chlorinated intermediate, which contains the essential 3-chloropropionate structure, is then reacted with the potassium salt of pyrrole. techno-press.orgiaea.org This nucleophilic substitution reaction yields the N-substituted pyrrole monomer, specifically 2-[N-ethyl-N-[4-[(nitro phenyl) azo] phenyl] amino] ethyl-N-pyrrolyl propionate (Py-RedII). techno-press.orgtechno-press.orgkoreascience.kr This monomer incorporates an azobenzene chromophore, making it suitable for applications in materials science.
Polymerization of Pyrrole Derivatives
The N-substituted pyrrole monomer (Py-RedII) synthesized using the this compound backbone can be readily polymerized through both chemical and electrochemical methods to produce advanced functional polymers. techno-press.org
Chemical Polymerization: Chemical polymerization of the Py-RedII monomer is successfully carried out using an oxidizing agent such as anhydrous iron(III) chloride (FeCl₃) in a solvent like methylene (B1212753) chloride. techno-press.orgiaea.org The monomer is added dropwise to a suspension of FeCl₃ and stirred at room temperature for 24 hours. techno-press.org The resulting polymer, poly(2-[N-ethyl-N-[4-[(nitrophenyl)azo]phenyl]amino]ethyl-N-pyrrolyl propionate) (PPy-RedII), is then precipitated with methanol and purified. techno-press.org This method produces the polymer in moderate yield. iaea.org The resulting polymer is soluble in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). techno-press.orgiaea.org
Electrochemical Polymerization: Electropolymerization of the Py-RedII monomer is conducted using a conventional three-electrode system, with an Ag/AgCl reference electrode and a platinum counter electrode. techno-press.org The process is typically performed in an acetonitrile (B52724) solution containing a supporting electrolyte like lithium perchlorate. techno-press.org Cyclic voltammetry reveals oxidation peaks for the pyrrole ring and the attached mesogenic unit, leading to the formation of a polymer film on the working electrode. techno-press.org
The resulting polymer, PPy-RedII, exhibits interesting properties. It has high thermal stability, with a TGA curve showing stability up to 200°C. techno-press.org Electrical conductivity measurements performed via the four-probe method show a conductivity of 7.5 x 10⁻⁴ S cm⁻¹. techno-press.orgiaea.org
Biological and Medicinal Chemistry Research Applications
Enzyme-Catalyzed Reaction Studies
The ester linkage in ethyl 3-chloropropionate makes it a suitable substrate for a class of enzymes known as hydrolases, which includes esterases and lipases. These enzymes are ubiquitous in biological systems and play critical roles in various physiological processes.
Investigations of Ester Hydrolysis
This compound is employed in studies investigating the hydrolytic activity of various enzymes. The cleavage of its ester bond by an enzyme results in the formation of 3-chloropropionic acid and ethanol (B145695). This reaction is readily monitored and provides a means to characterize the catalytic efficiency and substrate specificity of different hydrolases.
Research has shown that various microbial enzymes exhibit activity towards halogenated esters. While direct data for this compound is often embedded in broader screenings, studies on analogous compounds provide significant insight. For instance, the hydrolysis of its corresponding methyl ester, mthis compound, to 3-chloropropionic acid is considered a crucial step in its microbial degradation pathway, with the presumption that analogous esterases perform the same function on the ethyl ester. Functional metagenomic studies have successfully identified novel esterases from environmental samples by testing their ability to hydrolyze a wide array of esters, including various chloroesters. nih.govasm.org These screenings reveal that enzymes from diverse microbial sources, such as those found in deep-sea shrimp gill chambers or specific bacterial strains like Rhodococcus sp., possess the ability to process such halogenated compounds. asm.org The enantioselectivity of some lipases, like that from Candida rugosa, has been demonstrated in the hydrolysis of similar chiral chlorinated esters, such as methyl 2-chloropropionate. dur.ac.uk
| Enzyme Source/Type | Substrate(s) | Key Finding | Reference(s) |
| Candida rugosa Lipase (CCL) | Ethyl-2-chloropropionate | Catalyzed aminolysis to form (S,S)-diamide with high enantiomeric excess. | whiterose.ac.uk |
| Pseudomonas fluorescens Esterase | 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester | Demonstrated catalytic activity and enantioselectivity in hydrolysis. | researchgate.net |
| Metagenome-derived Esterases (Marine) | Various halogenated esters (e.g., ethyl chloroacetate, methyl-2-chloropropionate) | Identified multiple enzymes with broad substrate profiles capable of hydrolyzing chloro- and bromo-substituted esters. | nih.govasm.org |
| Rhodococcus sp. | 3-Chloropropionate (from ester hydrolysis) | Utilizes the hydrolysis product as a sole carbon source via dehalogenase activity. |
Insights into Enzymatic Mechanisms and Potential Therapeutic Targets
Studying the interaction of this compound and related molecules with enzymes provides fundamental insights into their catalytic mechanisms. The general mechanism for ester hydrolysis by enzymes like lipases or esterases involves a nucleophilic attack by an amino acid residue (commonly serine) in the enzyme's active site on the carbonyl carbon of the ester. unipd.it
By comparing the hydrolysis rates and specificities of a range of substrates, including halogenated esters, researchers can map the structural and chemical features of an enzyme's active site. nih.gov For example, the ability of an enzyme to accommodate the chlorine atom of this compound provides information about the size and electrostatic environment of its binding pocket. Furthermore, studies on the stereospecific hydrolysis of chiral chlorinated esters reveal the precise three-dimensional arrangement of the active site, which is crucial for understanding enzyme function and for designing specific inhibitors. dur.ac.ukunipd.it This detailed mechanistic understanding is vital for identifying enzymes that could serve as potential therapeutic targets. An enzyme that is essential for a pathogen's metabolic pathway, and which can process a substrate like this compound, could potentially be inhibited by a specifically designed drug molecule that mimics the substrate but blocks the enzyme's activity.
Metabolic Pathway Investigations
This compound serves as a useful chemical probe for elucidating metabolic pathways, particularly in microbiology. Its structure allows it to be modified, for instance, through isotopic labeling, to trace the flow of carbon and other atoms through complex biochemical networks.
A notable example is its use in synthesizing labeled compounds to study microbial metabolism. In an investigation of the transformation of phenol (B47542) into phenylalanine by a methanogenic bacterial consortium, this compound was used to synthesize deuterium-labeled 3-phenylpropionic acid (PPA). asm.org By feeding this labeled PPA to the bacterial culture, researchers could track the deuterium (B1214612) label and confirm that PPA was a key intermediate in the metabolic pathway leading to the production of phenylalanine. asm.org This demonstrates the utility of this compound as a starting material for creating tracer molecules essential for metabolic research. Additionally, the degradation pathway of the hydrolysis product, 3-chloropropionic acid, is of interest. Certain bacteria can utilize it as a carbon source, which involves specialized dehalogenase enzymes that remove the chlorine atom. Studying this process provides insight into microbial bioremediation and catabolic diversity.
Drug Development Potential
The chemical properties of this compound make it a relevant molecule in the field of drug development, both as a component of prodrugs and as a building block for drug delivery systems.
Prodrug Formulations
A prodrug is an inactive or less active medication that is metabolized into an active form within the body. The ester group of this compound is a classic example of a "promoiety" that can be used in prodrug design. The rationale is that the ester can mask a polar functional group (like a carboxylic acid) on a drug molecule, potentially improving its absorption and bioavailability. Once absorbed, ubiquitous esterase enzymes in the blood and tissues hydrolyze the ester, releasing the active drug. uminho.pt
While specific drugs based directly on an this compound promoiety are not prevalent, its use as a synthetic intermediate in creating more complex molecules that function as prodrugs is documented. For example, it can be used in reactions to link a therapeutic agent to a carrier molecule, with the resulting ester bond designed for later cleavage. guidechem.comresearchgate.net The synthesis of various heterocyclic compounds with potential biological activity often involves intermediates derived from reactions with this compound, where the ethyl ester group is subsequently hydrolyzed or transformed. researchgate.netmdpi.com
Drug Delivery Systems
This compound and its isomers are valuable reagents in the synthesis of polymers used to construct advanced drug delivery systems. These systems, such as micelles or nanoparticles, can encapsulate therapeutic agents, protect them from degradation, and deliver them to specific sites in the body.
The reactivity of the chlorine atom makes it a suitable initiator for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, the isomer ethyl 2-chloropropionate is used to initiate the synthesis of block copolymers that can self-assemble into micelles. ustc.edu.cn These micelles can have a core-shell-corona structure, where different layers possess different properties, such as pH or temperature sensitivity, allowing for "smart" drug release in response to specific environmental triggers. ustc.edu.cn These polymeric nanostructures are explored for enhancing the delivery of anti-cancer agents and other therapeutics. ustc.edu.cnmdpi.com The fundamental chemistry involving the use of chlorinated ester initiators is a cornerstone of creating these sophisticated delivery vehicles.
| Application Area | Synthetic Strategy | Resulting System | Potential Use | Reference(s) |
| Smart Micelles | Use of isomer ethyl 2-chloropropionate as an initiator for Atom Transfer Radical Polymerization (ATRP). | Shell cross-linked (SCL) micelles with pH and/or thermo-sensitive layers. | Targeted and controlled release of therapeutic agents. | ustc.edu.cn |
| Polymer Synthesis | General use as a building block or initiator for creating functional polymers. | Amphiphilic block copolymers. | Self-assembling systems (micelles, vesicles) for drug encapsulation. | mdpi.com |
Antimicrobial Activity of Derivatives
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, some of which have been investigated for their potential antimicrobial properties. The reactivity of the chlorine atom allows for its displacement by nucleophiles, enabling the construction of more complex molecular architectures. This strategy has been employed to create novel chemical entities for biological screening.
One area of research has focused on the synthesis of 2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. orientjchem.org For instance, the cyclization of 2-(furan-2-ylmethylene)hydrazinecarbothioamide with ethyl 3-chloropropanoate (B8744493) in the presence of fused sodium acetate (B1210297) yields 3-(furan-2-ylmethyleneamino)-2-thioxotetrahydropyrimidin-4(1H)-one. orientjchem.org The antimicrobial activities of these and related synthesized compounds have been the subject of study. orientjchem.org Furthermore, this compound is a precursor in the synthesis of certain amino acid-based antimicrobial agents. nih.govresearchgate.net It can be converted into a cyclopropanone (B1606653) hemiacetal, an intermediate in the synthesis of a 1-aminocyclopropanephosphonic acid derivative, which belongs to a class of compounds known as effective enzyme inhibitors, including those in bacteria. nih.govresearchgate.net
While research into derivatives is ongoing, the parent compound, this compound, has itself been evaluated for its efficacy against common foodborne pathogens. Studies have shown that it exhibits antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. Laboratory investigations have determined the minimum inhibitory concentration (MIC) to be approximately 0.5% for both of these bacteria. Further case studies have reported significant inhibition of foodborne pathogens at concentrations as low as 0.5%, highlighting its potential utility in applications related to food preservation.
Table 1: Antimicrobial Activity of this compound
| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | ~0.5% | |
| Staphylococcus aureus | ~0.5% |
Enzyme Inhibitor Development
The chemical structure of this compound makes it a valuable building block in medicinal chemistry for the development of enzyme inhibitors. smolecule.com Its bifunctional nature—containing both an electrophilic carbon attached to the chlorine and an ester group—allows it to be incorporated into larger molecules designed to interact with the active sites of specific enzymes. By modifying its structure, researchers can synthesize derivatives that target enzymes involved in various disease processes, offering pathways to new potential therapeutic agents. smolecule.com
This compound has been successfully used as a reagent in the synthesis of inhibitors for several key enzymes implicated in human diseases.
Indoleamine-2,3-dioxygenase 1 (IDO1): In the field of oncology, researchers have synthesized novel 5/6-amino indazole derivatives that act as IDO1 inhibitors. researchgate.net The synthesis involved using this compound in an alkylation step to create an ester intermediate, which was subsequently converted into the final amide-containing inhibitor. researchgate.net IDO1 is a significant target in cancer therapy due to its role in mediating immune suppression within the tumor microenvironment.
Folic Acid-Dependent Enzymes: The compound is a key starting material for creating condensed pyrimidine (B1678525) derivatives designed to inhibit enzymes that rely on folic acid. google.com One synthetic pathway begins with the condensation of this compound with ethyl cyanoacetate (B8463686) to form diethyl α-cyanoglutarate, an intermediate in the production of antifolate compounds. google.com These inhibitors are developed for use in treating cancer. google.com
Enzymes in Alzheimer's Disease: The 3-chloropropanoyl structural motif, readily derived from this compound, is used in creating multi-target inhibitors for Alzheimer's disease. Derivatives of notopterol (B1679982) have been synthesized to simultaneously inhibit acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and glycogen (B147801) synthase kinase 3 beta (GSK3β), all of which are implicated in the pathology of the disease. nih.gov
Table 2: Examples of Enzyme Inhibitors Derived from this compound Precursors
| Target Enzyme(s) | Derivative Class | Associated Disease Process | Reference |
|---|---|---|---|
| Indoleamine-2,3-dioxygenase 1 (IDO1) | 5/6-Amino indazole amides | Cancer | researchgate.net |
| Folic Acid-Dependent Enzymes (e.g., DHFR) | Condensed pyrimidines | Cancer | google.com |
| AChE, BACE1, GSK3β | Furocoumarin esters | Alzheimer's Disease | nih.gov |
Insecticidal Activity Assessment
This compound has been assessed for its potential as an active agent against various pests, including insects. This research explores its utility as a component in pest management strategies, particularly in agricultural contexts.
Field trials have been conducted to evaluate the effectiveness of this compound against agricultural pests. Reports from these assessments indicate that its application can lead to a significant reduction in pest populations, with one study noting a decrease of over 70%.
In a more targeted laboratory setting, its insecticidal properties were evaluated against the larvae of the housefly, Musca domestica. These experiments showed that at high concentrations (5000 ppm), this compound caused a 94% mortality rate in the larvae, significantly inhibiting their development into pupae and adults. Houseflies are considered significant pests in livestock and other agricultural facilities, where they can transmit diseases and cause economic losses.
Table 3: Insecticidal Activity of this compound
| Target Pest | Finding | Concentration/Dosage | Reference |
|---|---|---|---|
| Agricultural Pests (General) | >70% reduction in population | Recommended dosages in field trial | |
| Musca domestica (Housefly) Larvae | 94% mortality rate | 5000 ppm |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the chemical reactivity of ethyl 3-chloropropionate and its derivatives.
DFT studies have been crucial in explaining the mechanisms of gas-phase elimination reactions of this compound and related esters. The dehydrochlorination of mthis compound, a closely related derivative, is suggested to proceed through a planar, non-synchronous, four-membered cyclic transition state to form methyl acrylate (B77674). researchgate.net This process involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons.
Theoretical calculations for the dehydrochlorination of mthis compound indicate that the breaking of the C-Cl bond is a key factor in determining the reaction rate. researchgate.net The transition state is described as a "four-membered cyclic transition state," and the process is a concerted polar mechanism. researchgate.net In this mechanism, the polarization of the Cδ+···Clδ− bond is significant. researchgate.net
For comparison, similar studies on methyl esters with longer carbon chains, such as methyl 4-chlorobutyrate and methyl 5-chlorovalerate, show a different mechanism involving neighboring group participation, which leads to the formation of lactones via five- and six-membered cyclic transition states. researchgate.net
The following table summarizes the calculated thermodynamic and kinetic parameters for the dehydrochlorination of mthis compound at the B3LYP/6-31G* level of theory. researchgate.net
| Parameter | Value | Unit |
| Activation Enthalpy (ΔH‡) | 45.9 | kcal/mol |
| Activation Gibbs Free Energy (ΔG‡) | 45.4 | kcal/mol |
| Activation Entropy (ΔS‡) | 1.6 | cal/mol·K |
Theoretical Calculations for Reaction Mechanisms
Theoretical calculations provide a powerful tool to explore the intricate details of reaction mechanisms that are often difficult to probe experimentally.
The gas-phase thermal decomposition of this compound has been a subject of theoretical and experimental investigation. fudutsinma.edu.ng These studies are fundamental to understanding the stability and reactivity of the molecule at elevated temperatures. The primary decomposition pathway is an elimination reaction that yields ethyl acrylate and hydrogen chloride. researchgate.net
Computational studies, often employing ab initio and DFT methods, have been used to model the potential energy surface of the decomposition reaction. fudutsinma.edu.ngresearchgate.net These calculations help in identifying the transition state geometry and calculating the activation energy, which are key parameters for understanding the reaction kinetics.
The electronic effects of substituents on the acyl carbon play a significant role in the kinetics of gas-phase elimination of ethyl esters of chloroacetate, 3-chloropropionate, and 4-chlorobutyrate. fudutsinma.edu.ng For this compound, the reaction is believed to proceed through a concerted mechanism involving a cyclic transition state. researchgate.net
The table below presents a comparison of bond formation energies for this compound calculated with a reactive force field (ReaxFF) and DFT, highlighting the accuracy of these computational methods. rsc.org
| Compound | ReaxFF (kcal/mol) | DFT (kcal/mol) | Difference (kcal/mol) |
| This compound | -86.95 | -86.74 | 0.2 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not widely documented in the provided search results, the technique has been applied to its parent acid, 3-chloropropionic acid, and other halopropionic acids, offering insights that are likely transferable to the ester. researchgate.netcas.cz
For instance, MD simulations have been used to interpret the spectral shapes of halopropionic acids, which can provide information about their conformations and hydration. cas.cz In a biological context, MD simulations were employed to study the interaction of 3-chloropropionic acid (3CP) with the enzyme haloacid dehalogenase E (DehE). researchgate.net These simulations revealed that while the enzyme has an affinity for 3CP, the binding is less favorable compared to its affinity for D-2-chloropropionic acid and L-2-chloropropionic acid. researchgate.net The study identified key amino acid residues (W34, F37, and S188) as crucial for substrate binding. researchgate.net Such simulations are vital for understanding enzymatic degradation pathways and for the rational design of enzymes with improved activity towards specific substrates. researchgate.net
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular chemical property. mst.dk The underlying principle is that the structure of a chemical dictates its properties and, consequently, its activity. mst.dk These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of new or untested chemicals. mst.dkupc.edu.pe
While no specific QSAR models for this compound were identified in the search results, the methodology is applicable. A QSAR model for this compound could, for example, predict its toxicity based on molecular descriptors. These descriptors can be calculated from the molecule's structure and can include physicochemical properties like hydrophobicity (logP), electronic properties, and steric parameters.
A relevant example is a QSAR study on chlorinated alkanes, which are a major class of disinfection by-products in drinking water. nih.gov In this study, a robust linear QSAR model was developed to predict the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), a key parameter related to the reactivity of these compounds. nih.gov The model used the number of chlorine atoms (NCl), the number of carbon atoms (NC), and the Energy of the Highest Occupied Molecular Orbital (EHOMO) as descriptors. nih.gov The number of chlorine atoms was found to be the most significant contributor to the ELUMO. nih.gov A similar approach could be envisioned for developing QSAR models for haloesters like this compound to predict their environmental fate and toxicity.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopy is a fundamental tool in the analysis of ethyl 3-chloropropionate, offering non-destructive and highly detailed molecular-level information. Different regions of the electromagnetic spectrum are utilized to probe various aspects of the molecule's structure and functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. For this compound, the most significant peaks are associated with the carbonyl group (C=O) of the ester and the carbon-chlorine (C-Cl) bond. The spectrum is expected to conform to the known structure of the compound. vwr.comthermofisher.com
Key IR absorption bands for this compound include a strong C=O stretch typically observed around 1710 cm⁻¹ and a C-Cl stretching vibration at approximately 690 cm⁻¹. The presence and position of these bands provide definitive evidence for the ester and chloro functional groups.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O | ~1710 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR) spectroscopy is particularly useful for determining the number of different proton environments and their connectivity in the this compound molecule. The spectrum displays distinct signals for the ethyl group protons and the protons of the chloropropionyl moiety. iranchembook.ir
The typical ¹H NMR spectrum, often recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic splitting patterns. iranchembook.irchemicalbook.comguidechem.com The methylene (B1212753) protons adjacent to the chlorine atom (Cl-CH₂-) and the methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-) form a –CH₂CH₂– spin system. iranchembook.ir The ethyl group protons also form a distinct spin system (-CH₂CH₃). iranchembook.ir
Analysis reveals triplet signals for the methylene (CH₂) groups, with specific chemical shifts observed. For instance, spectra recorded at various frequencies (from 89.56 MHz to 400 MHz) provide consistent data on the proton environments. chemicalbook.comguidechem.com
Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Multiplicity | Chemical Shift (δ, ppm) |
|---|---|---|
| -O-CH₂-CH₃ | Quartet | 4.188 |
| Cl-CH₂- | Triplet | 3.764 |
| -C(=O)-CH₂- | Triplet | 2.788 |
| -O-CH₂-CH₃ | Triplet | 1.281 |
Source: ChemicalBook, 399.65 MHz spectrum. chemicalbook.com
Near-Infrared (NIR) Spectroscopy for Real-Time Monitoring and Quantitative Analysis
Near-Infrared (NIR) spectroscopy has emerged as a powerful process analytical technology (PAT) for the real-time, in-line monitoring of chemical reactions. semanticscholar.org This non-destructive technique is valued for its speed and sensitivity, allowing for the analysis of complex samples without extensive preparation. nih.gov In the context of ester synthesis, such as that of this compound or its isomers, NIR spectroscopy can track the concentration profiles of reactants and products throughout the process. nih.govnih.gov This enables precise control over reaction endpoints and ensures product quality.
The use of NIR spectroscopy for online analysis provides a continuous stream of data, which is essential for understanding reaction kinetics and optimizing manufacturing processes. researchgate.netacs.org For example, in the synthesis of the related compound ethyl 2-chloropropionate, online NIR has been successfully implemented to monitor the reaction progress. nih.govnih.gov
To extract quantitative information from the complex and often overlapping signals in NIR spectra, the data is typically coupled with multivariate calibration models, most notably Partial Least Squares Regression (PLSR). mdpi.com PLSR is effective for handling the highly correlated variables generated by NIR spectrometers. mdpi.com
In the online analysis of the synthesis of ethyl 2-chloropropionate, a PLSR model was developed to create a quantitative calibration for the product concentration. nih.govnih.govresearchgate.net This model demonstrated high accuracy, with a correlation coefficient (R²) for the calibration model of 0.9944 and a root mean square error of correction (RMSEC) of 0.0181 mol/L. nih.govnih.govresearchgate.net The predictive ability of the model was validated, showing a root mean square error of prediction (RMSEP) of 0.0364 mol/L, which aligned closely with results from offline gas chromatography analysis. nih.govresearchgate.net Such models allow for prediction errors below 0.04 mol/L, ensuring precise determination of when a reaction has reached completion.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from reactants, byproducts, and impurities, thereby allowing for its accurate quantification and purity assessment.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for this purpose. GC analysis is used to quantify the purity of this compound, with specifications often requiring a purity of greater than 97.0% or 97.5%. thermofisher.com GC-MS is particularly powerful as it not only quantifies the product but also identifies byproducts that may be present in the reaction mixture, such as any remaining 3-chloropropionic acid.
High-Performance Liquid Chromatography (HPLC) is another valuable technique. While direct HPLC methods for this compound are less commonly cited in the initial search, the technique is crucial for analyzing compounds synthesized from it. For instance, a validated HPLC method was developed to quantify Dapiprazole, a pharmaceutical synthesized using this compound as a starting material. omicsonline.org This demonstrates the utility of HPLC in quality control for processes involving this compound. omicsonline.org
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used for the structural elucidation and identification of chemical compounds by measuring their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it becomes an exceptionally robust tool for separating and identifying individual components in a complex mixture. bibliotekanauki.pl
For this compound, the molecular ion peak [M]+ corresponding to its molecular weight is observed at m/z 136. chemicalbook.com The mass spectrum also displays a characteristic pattern of fragment ions resulting from the molecule's breakdown in the ion source. Analysis of these fragments provides a veritable fingerprint for the compound. Prominent peaks in the mass spectrum of this compound include fragments at m/z 91, 63, 45, and 29. chemicalbook.comnih.gov The base peak, which is the most intense peak in the spectrum, is typically observed at m/z 91. nih.govnih.gov
The primary application of GC-MS in the context of this compound is the identification of reaction products, intermediates, and impurities. During synthesis, GC-MS can unequivocally identify byproducts, providing crucial insights into reaction mechanisms and helping to refine the process for higher purity. For example, in the synthesis of this compound, GC-MS analysis can identify unreacted starting materials like 3-chloropropionic acid and side products such as diethyl ether.
Furthermore, MS is invaluable in studying the transformation and degradation of compounds. In one study, this compound was identified as an intermediate product during the biocatalytic degradation of chlorobenzene. frontiersin.org The mass spectrum confirmed its presence alongside other intermediates like toluene (B28343) (m/z 91.07) and benzene (B151609) (m/z 78.04), illustrating the pathway of degradation. frontiersin.org This capability is essential for understanding the fate of chemicals in both industrial and environmental systems.
Table 3: Key Mass-to-Charge (m/z) Ratios for this compound and Its Fragments
| m/z Ratio | Identity/Fragment | Source |
|---|---|---|
| 136 | Molecular Ion [C₅H₉ClO₂]⁺ | chemicalbook.com |
| 91 | [M - C₂H₅O]⁺ or [M - Cl]⁺ rearrangement | chemicalbook.comnih.gov |
| 63 | [C₂H₄Cl]⁺ | chemicalbook.com |
| 45 | [C₂H₅O]⁺ | chemicalbook.com |
| 29 | [C₂H₅]⁺ | chemicalbook.comnih.gov |
Biodegradation and Environmental Fate Studies
Environmental Remediation Potential
The microbial degradation of halogenated compounds like ethyl 3-chloropropionate offers a promising avenue for environmental remediation. agriscigroup.us Bioremediation, which utilizes microorganisms to break down pollutants into less harmful substances, is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical methods. academicjournals.orgmdpi.com
The effectiveness of bioremediation hinges on the presence of microorganisms with the appropriate enzymatic machinery and the optimization of environmental conditions to support their growth and activity. agriscigroup.us Strategies to enhance bioremediation include biostimulation, which involves adding nutrients and other substances to stimulate the activity of indigenous microorganisms, and bioaugmentation, which is the introduction of specific microbial strains with desired degradation capabilities to a contaminated site. agriscigroup.usmdpi.com
The isolation and characterization of bacteria like Rhodococcus sp. and Pseudomonas sp. that can degrade chloropropionates are crucial steps in developing effective bioremediation technologies. researchgate.netacademicjournals.org Understanding the specificities of their dehalogenase enzymes allows for the selection of appropriate microbial candidates for treating sites contaminated with specific halogenated compounds. academicjournals.orgtandfonline.com The ability of these microorganisms to utilize these compounds as a sole source of carbon and energy makes them particularly valuable for cleaning up polluted environments. researchgate.net Furthermore, the identification of this compound as an intermediate in the degradation of other pollutants, such as chlorobenzene, suggests its role within broader microbial degradation pathways in the environment. frontiersin.orgnih.gov
Derivatives and Analogues of Ethyl 3 Chloropropionate
Comparative Reactivity Studies with Halogen Analogues
The reactivity of ethyl 3-halopropionates in nucleophilic substitution reactions is largely governed by the nature of the halogen atom. The strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion as a leaving group are the primary factors determining the reaction rate. The general trend for leaving group ability is I⁻ > Br⁻ > Cl⁻, which corresponds to an increase in reactivity down the halogen group. This is because the C-I bond is the longest and weakest, and the iodide ion is the most stable anion due to its large size and polarizability.
While specific kinetic data for the ethyl 3-halopropionate series is not extensively detailed in the provided literature, the relative reactivity trend can be inferred from general principles of organic chemistry and studies on analogous compounds. For instance, a study on methyl 2-halopropionates in copper-mediated atom transfer radical polymerization (ATRP) determined the ratio of activation rate constants for the chloro, bromo, and iodo analogues to be 1:20:35, respectively. researchgate.net This illustrates the significant increase in reactivity when substituting chlorine with bromine or iodine.
Table 1: Comparative Reactivity of Ethyl 3-Halopropionates
| Feature | Ethyl 3-Chloropropionate | Ethyl 3-Bromopropionate | Ethyl 3-Iodopropionate |
|---|---|---|---|
| Relative Reactivity | Base | Higher | Highest |
| C-X Bond Strength | Strongest | Intermediate | Weakest |
| Leaving Group Ability | Good | Better | Best |
| Illustrative Reaction | Precursor for bromo/iodo derivatives | Precursor for iodo derivatives tandfonline.com | Most reactive in substitutions |
Ethyl 3-bromopropionate is structurally similar to its chloro-analogue but exhibits higher reactivity. wikipedia.org The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide ion a better leaving group in nucleophilic substitution reactions. This enhanced reactivity is demonstrated in the synthesis of this compound itself, which can be achieved through a halogen exchange reaction by heating ethyl 3-bromopropionate with sodium chloride in a suitable solvent like dimethylformamide (DMF). This transformation, proceeding via an SN2 mechanism, underscores the greater lability of the bromide leaving group compared to chloride. In reactions with certain complex nucleophiles, such as N-thioamido amidines, both ethyl 3-bromopropionate and this compound have been observed to yield similar open-ring intermediates rather than cyclic products, indicating that while their reaction rates may differ, their reaction pathways can be analogous under specific conditions.
Ethyl 3-iodopropionate is the most reactive among the three halogen analogues. The carbon-iodine bond is the longest and weakest, and the iodide ion is an excellent leaving group. Its heightened reactivity makes it a potent alkylating agent, though its stability is lower compared to the bromo and chloro counterparts. The synthesis of ethyl 3-iodopropionate can be readily accomplished via a Finkelstein-type reaction, where ethyl 3-bromopropionate is refluxed with sodium iodide in acetone. tandfonline.com This facile exchange highlights the superior nucleophilicity of iodide in this solvent and the thermodynamic favorability of forming the iodo-ester. In alkylation reactions where sluggishness is an issue with chloro-analogues, the corresponding iodo-derivative is often generated in situ by adding a catalytic amount of an iodide salt to accelerate the reaction. nih.gov
Synthesis and Characterization of Novel Derivatives
This compound serves as a versatile C3 building block for the synthesis of a variety of more complex molecules and heterocyclic systems. Its bifunctional nature, possessing both an ester and an alkyl halide, allows for a wide range of chemical transformations.
Notable derivatives synthesized from this compound include:
Cyclopropanone (B1606653) Ethyl Hemiacetal : This highly strained and reactive intermediate is prepared via an intramolecular acyloin-type condensation of this compound using sodium metal in the presence of chlorotrimethylsilane. orgsyn.orgethernet.edu.et The reaction proceeds through an intermediate, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which is then converted to the hemiacetal. orgsyn.orgresearchgate.net This derivative is a valuable synthon, acting as a stable equivalent of the otherwise unstable cyclopropanone. orgsyn.orgresearchgate.net It readily undergoes nucleophilic additions and ring-expansion reactions, providing access to substituted cyclopropanols, β-lactams, and cyclopentanones. orgsyn.orgresearchgate.netresearchgate.net
Indazole Derivatives : this compound is used as an alkylating agent in the synthesis of novel indazole derivatives. researchgate.netresearchgate.net In one pathway, it reacts with 5- or 6-nitro-1H-indazole in the presence of a base like potassium carbonate to yield the N-alkylated product, ethyl 3-(nitro-1H-indazol-1-yl)propanoate. researchgate.net This intermediate is then carried through several steps, including hydrolysis, amide coupling, and reduction, to produce a library of 5/6-amino indazole derivatives. researchgate.net These final compounds have been synthesized for evaluation as potential inhibitors of the enzyme indoleamine-2,3-dioxygenase 1 (IDO1). researchgate.net
Chromanone Precursors : The 3-chloropropionate structural backbone is integral to the synthesis of chromanones, a class of compounds with significant pharmacological interest. ijrpc.comd-nb.info While some syntheses start with 3-chloropropionic acid, derivatives like 4-fluorophenyl 3-chloropropionate can be used. d-nb.infogoogle.com Through a Fries rearrangement, this ester can be converted to a 2-(3-chloropropionyl)-4-fluorophenol intermediate, which subsequently undergoes intramolecular cyclization to form 6-fluoro-4-chromanone. google.com
Table 2: Synthesis of Novel Derivatives from this compound
| Derivative | Synthetic Method | Reagents/Conditions | Characterization/Application |
|---|---|---|---|
| Cyclopropanone Ethyl Hemiacetal | Reductive Cyclization | Sodium, Chlorotrimethylsilane, Ether orgsyn.orgethernet.edu.et | Versatile synthetic intermediate for cyclopropane (B1198618) derivatives and β-lactams. researchgate.netresearchgate.net |
| Ethyl 3-(Nitro-1H-indazol-1-yl)propanoate | N-Alkylation | 5/6-Nitro-1H-indazole, K₂CO₃, DMF researchgate.net | Intermediate in the synthesis of potential IDO1 inhibitors. researchgate.net |
| 2-(3-Chloropropionyl)-4-fluorophenol | Fries Rearrangement | From 4-fluorophenyl 3-chloropropionate google.com | Precursor for the synthesis of 6-fluoro-4-chromanone. google.com |
The transformation of this compound into new derivatives profoundly alters their chemical reactivity and opens up a wide array of applications, particularly in medicinal chemistry and complex organic synthesis.
The conversion to cyclopropanone ethyl hemiacetal creates a highly valuable synthetic tool. The high ring strain of the three-membered ring makes it a potent electrophile upon activation, far more reactive than its linear precursor. researchgate.net This enhanced reactivity is harnessed by synthetic chemists to build larger, more complex molecular architectures that would be difficult to access otherwise. Its application is not as an end-product but as a reactive intermediate, a "building block," for constructing molecules like prostaglandins (B1171923) and β-lactam antibiotics. orgsyn.orgresearchgate.net
The synthesis of indazole derivatives by attaching the propionate (B1217596) chain to the indazole core is a key structural modification aimed at creating pharmacologically active molecules. researchgate.net The final amide derivatives possess structures designed to fit into the active site of the IDO1 enzyme, a significant target in cancer immunotherapy. researchgate.net Here, the this compound-derived linker serves to correctly position the substituted aniline (B41778) portion of the molecule for optimal binding and inhibitory activity. The application is therefore directly tied to the field of drug discovery. researchgate.netmdpi.comnih.gov
The formation of the chromanone scaffold establishes a "privileged structure" in medicinal chemistry, meaning this bicyclic system is frequently found in compounds with diverse biological activities. ijrpc.comresearchgate.net By using the 3-chloropropionate backbone to form the second ring of the chromanone system, a rigid molecular framework is created. d-nb.info This scaffold can then be further functionalized, for example, by condensation with various aldehydes to produce 3-benzylidene-4-chromanones. d-nb.info These specific structural modifications have led to the discovery of derivatives with significant cytotoxic activity against human cancer cell lines, demonstrating a clear link between the synthesized structure and its biological application. d-nb.inforesearchgate.net
Q & A
Q. What are the common synthetic routes for ethyl 3-chloropropionate, and how are reaction conditions optimized?
this compound is synthesized via nucleophilic substitution or halogen exchange. A standard method involves reacting 3-chloropropionyl chloride with ethanol in the presence of a base (e.g., pyridine) under anhydrous conditions. Alternatively, halogen exchange can be achieved by refluxing ethyl 3-bromopropionate with sodium iodide in acetone (2 mol, 16 hours), yielding 78% product after purification . Near-infrared (NIR) spectroscopy coupled with partial least squares regression (PLSR) models enables real-time monitoring of reaction progress (calibration R² = 0.9944, RMSEC = 0.0181 mol/L), ensuring precise control over reaction endpoints .
Q. What analytical techniques are employed to characterize this compound and its derivatives?
Key methods include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at 1710 cm⁻¹, C-Cl at 690 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals splitting patterns (e.g., triplet signals for CH₂ groups at δ 2.53–2.77 ppm) .
- Gas chromatography (GC) : Quantifies purity and reaction yields, validated against offline NIR models (RMSEP = 0.0364 mol/L) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a skin corrosive (CLP Category 1, H314). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and eye protection (goggles/face shields) .
- Work in a fume hood to avoid inhalation of vapors (P260, P280 CLP guidelines) .
- Immediate decontamination of spills with sodium thiosulfate to neutralize reactive intermediates .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound interacts with dianionic species?
In reactions with benzhydryl azomethine dianions (e.g., dianion 1), this compound undergoes rapid nucleophilic displacement at −78°C, forming pyrrolidone derivatives (e.g., 1,5,5-triphenyl-2-pyrrolidone) in 73% yield. This bypasses traditional dehydrohalogenation pathways, as confirmed by kinetic studies showing immediate decolorization and product formation under cryogenic conditions . Competing pathways, such as protonation of the dianion, are suppressed by using lithium counterions or highly reactive electrophiles (e.g., ethyl chloroacetate) .
Q. What catalytic strategies enhance the reactivity of this compound in electrosynthesis?
SmCl₃-catalyzed electrosynthesis enables direct reductive coupling of this compound with carbonyl compounds (e.g., aldehydes/ketones) to form γ-butyrolactones. The process occurs under mild electrochemical conditions (constant current, room temperature), leveraging samarium’s redox-active properties to mediate single-electron transfers. This method achieves >80% yield with minimal byproducts, offering a sustainable alternative to thermal methods .
Q. How does this compound serve as a precursor in heterocyclic synthesis?
It acts as a β-chloroester in cyclopropanation and annulation reactions. For example, titanium-catalyzed cyclopropanation with aliphatic Grignard reagents (e.g., (CD₃)₂CHMgBr) generates substituted cyclopropanes via a radical mechanism. Deuterium-labeling studies confirm regioselective hydrogen abstraction at the β-carbon, directing ring closure . In triazole synthesis, azide derivatives of this compound undergo Huisgen cycloaddition to form 1,2,3-triazole-linked propionic acids (58% yield after recrystallization) .
Q. What computational models explain the gas-phase elimination kinetics of this compound derivatives?
Density functional theory (DFT) studies reveal that elimination reactions (e.g., dehydrohalogenation) proceed via a six-membered cyclic transition state. Activation parameters (Δ‡H = 28.5 kcal/mol, Δ‡S = −12.5 cal/mol·K) indicate a concerted mechanism, with electron-withdrawing substituents at the acyl carbon accelerating the reaction by stabilizing the transition state .
Q. Why is this compound a non-substrate inducer for microbial dehalogenases?
In Methylobacterium sp. HJ1, this compound induces dehalogenase expression but is not metabolized due to steric hindrance at the active site. Comparative studies with 2-chloropropionate (a substrate) show that the β-chloro configuration prevents proper binding to the enzyme’s catalytic triad, despite structural similarity .
Methodological Notes
- Synthetic Optimization : Use anhydrous solvents and low temperatures (−78°C) to suppress side reactions in dianion-mediated syntheses .
- Analytical Validation : Cross-validate GC and NIR data to minimize quantification errors in kinetic studies .
- Computational Calibration : Benchmark DFT calculations against experimental Arrhenius parameters for accurate mechanistic predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
